(2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one typically involves the condensation of 2,5-dichloroaniline with a suitable benzothiophene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions may be adjusted to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-{[(2,5-dichlorophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C15H9Cl2NOS |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-5-6-11(17)12(7-9)18-8-14-15(19)10-3-1-2-4-13(10)20-14/h1-8,19H |
InChI Key |
WROFUJFJPQYFIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=C(C=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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